Ethyl (2-styrylphenyl)carbamate
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Overview
Description
Ethyl (2-styrylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a carbamic acid moiety, with a styrylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-styrylphenyl)carbamate typically involves the reaction of 2-styrylphenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate ester .
Industrial Production Methods: Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate in a flow system over solid catalysts have been developed. These methods are more environmentally friendly and safer .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2-styrylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl (2-styrylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of ethyl (2-styrylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine at nerve synapses. This inhibition can result in various physiological effects, including muscle relaxation and potential therapeutic benefits .
Comparison with Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another simple carbamate ester used in various industrial applications.
Phenyl carbamate: Similar in structure but with a phenyl group instead of a styrylphenyl group.
Uniqueness: Ethyl (2-styrylphenyl)carbamate is unique due to its styrylphenyl substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
ethyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)18-16-11-7-6-10-15(16)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,18,19)/b13-12+ |
InChI Key |
BFTFHEQSKJYHOC-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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